4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
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Description
Scientific Research Applications
Application in Cerebral Vasospasm Prevention
One notable application of a compound structurally related to 4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is in the prevention of cerebral vasospasm following subarachnoid hemorrhage. Research by Zuccarello et al. (1996) demonstrated the effectiveness of oral administration of endothelin receptor antagonists, including bosentan, in reducing the magnitude of arterial constriction post-hemorrhage in rabbits (Zuccarello et al., 1996).
Biological Activity Studies
A study conducted by Chatterjee et al. (2022) on a related pyridazine-sulfonamide compound revealed its potential as a redox non-innocent molecule, highlighting its relevance in biological activity studies. This research provides insights into the chemical characteristics and potential applications of similar sulfonamide derivatives (Chatterjee et al., 2022).
Antimicrobial Activity
El-Gaby et al. (2018) synthesized a range of benzenesulfonamide derivatives and assessed their antimicrobial efficacy. This study provides a framework for understanding how modifications in sulfonamide structures, like this compound, can influence antimicrobial properties (El-Gaby et al., 2018).
Application in Cognitive Enhancement
Research by Hirst et al. (2006) on SB-399885, a structurally related compound, demonstrated its role as a potent 5-HT6 receptor antagonist with potential cognitive-enhancing effects. Such findings may be relevant for similar sulfonamide compounds in neuroscience research (Hirst et al., 2006).
Photodynamic Therapy Application
Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with a benzenesulfonamide derivative group, which exhibited high singlet oxygen quantum yield. This highlights potential applications of related sulfonamide compounds in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antiproliferative Activity in Cancer Research
The synthesis of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides and their evaluation as antiproliferative agents by Motavallizadeh et al. (2014) suggests the potential of similar sulfonamide compounds in cancer research (Motavallizadeh et al., 2014).
Properties
IUPAC Name |
4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-16-7-9-17(10-8-16)27(23,24)22-15-6-4-5-14(13-15)18-11-12-19(25-2)21-20-18/h4-13,22H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWYVFGXZSDHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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